2,6-Dichloro-3,5-dihydroxybenzoic acid

Description

Nomenclature and Structural Classification

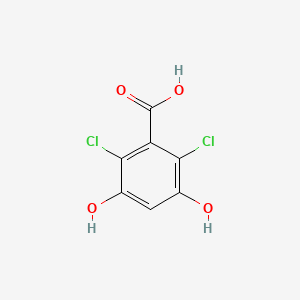

2,6-Dichloro-3,5-dihydroxybenzoic acid belongs to the broader class of dichlorodihydroxybenzoic acids, representing one of several possible positional isomers within this chemical family. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the carboxylic acid functional group as the primary reference point for position numbering. The molecular structure features a benzene ring core with four distinct substituents: two chlorine atoms occupying the ortho positions (2 and 6) relative to the carboxyl group, and two hydroxyl groups positioned at the meta locations (3 and 5).

This particular substitution pattern distinguishes it from other closely related isomers, including 3,5-dichloro-2,6-dihydroxybenzoic acid, which exhibits an alternative arrangement of the same functional groups. The structural classification places this compound within the dichlorobenzoic acid family, specifically as a member of the dihydroxylated subclass. The presence of both electron-withdrawing chlorine substituents and electron-donating hydroxyl groups creates a unique electronic environment that significantly influences the compound's chemical reactivity and biological interactions.

The molecular formula C₇H₄Cl₂O₄ reflects the compound's composition, with a molecular weight of approximately 223.01 grams per mole, consistent with other dichlorodihydroxybenzoic acid isomers. The spatial arrangement of substituents creates specific steric and electronic effects that determine the compound's chemical behavior and biological activity patterns.

Historical Context and Discovery

The identification and characterization of 2,6-dichloro-3,5-dihydroxybenzoic acid emerged primarily through research into microbial degradation pathways of chlorinated organic pollutants. The compound was first recognized as a critical intermediate in the bacterial catabolism of 2,6-dichlorobenzamide, a groundwater micropollutant that poses significant challenges for drinking water treatment facilities. This discovery represented a breakthrough in understanding the complete metabolic pathway by which certain bacterial species can utilize highly chlorinated aromatic compounds as sole sources of carbon, nitrogen, and energy.

The compound's role was elucidated through detailed biochemical studies of Aminobacter species strain MSH1, which demonstrated the ability to completely mineralize 2,6-dichlorobenzamide through a unique catabolic pathway. Research revealed that the formation of 2,6-dichloro-3,5-dihydroxybenzoic acid occurs through the action of the monooxygenase BbdD, which catalyzes a second hydroxylation reaction following the initial transformation of 2,6-dichlorobenzoic acid to 2,6-dichloro-3-hydroxybenzoic acid.

Historical investigations into this compound's formation mechanism revealed significant differences from previously characterized chlorobenzoate degradation pathways, establishing it as part of a novel biotransformation route. The discovery process involved extensive enzymatic characterization studies, metabolite identification through advanced analytical techniques, and pathway reconstruction through molecular biology approaches. These foundational studies established the compound's importance in environmental biotechnology applications and contributed to broader understanding of microbial adaptation to chlorinated environmental contaminants.

Relevance in Chemical and Biological Research

2,6-Dichloro-3,5-dihydroxybenzoic acid occupies a central position in multiple research domains, particularly in environmental biotechnology, microbial metabolism studies, and biodegradation pathway investigations. The compound's primary significance stems from its role as a key intermediate in the bacterial degradation of 2,6-dichlorobenzamide, representing a crucial step in the bioremediation of contaminated groundwater systems. This metabolic transformation demonstrates the remarkable adaptability of certain bacterial species to utilize highly chlorinated aromatic compounds as growth substrates, offering potential solutions for environmental remediation challenges.

| Research Application | Significance | Reference Organism | Enzymatic Process |

|---|---|---|---|

| Biodegradation Pathway | Key intermediate in BAM catabolism | Aminobacter sp. MSH1 | BbdD monooxygenase hydroxylation |

| Environmental Remediation | Groundwater bioremediation target | Aminobacter sp. MSH1 | Complete mineralization pathway |

| Enzyme Characterization | Novel hydroxylation mechanism | Aminobacter sp. MSH1 | Dual hydroxylation by BbdD |

| Metabolic Engineering | Bioaugmentation applications | Aminobacter sp. MSH1 | Pathway optimization studies |

The compound's formation through enzymatic hydroxylation represents a unique biochemical mechanism that differs substantially from conventional chlorobenzoate degradation pathways. Research has demonstrated that the monooxygenase BbdD catalyzes both the initial hydroxylation of 2,6-dichlorobenzoic acid and the subsequent second hydroxylation to produce 2,6-dichloro-3,5-dihydroxybenzoic acid, establishing this enzyme as a versatile biocatalyst capable of multiple successive oxidations on the same substrate.

Subsequent enzymatic processing of 2,6-dichloro-3,5-dihydroxybenzoic acid involves glutathione-dependent dehalogenases, specifically BbdI and BbdE, which catalyze the thiolytic removal of chlorine substituents. This represents a novel dehalogenation mechanism that contributes to the complete dechlorination of the aromatic ring system, ultimately enabling complete mineralization of the parent compound.

Current research applications extend beyond basic pathway characterization to include practical bioremediation strategies, enzyme engineering approaches, and environmental monitoring protocols. The compound serves as a biomarker for successful biodegradation processes in contaminated environments and provides insights into microbial adaptation mechanisms for handling halogenated organic pollutants. Advanced analytical methodologies have been developed specifically for detecting and quantifying this intermediate, supporting both research applications and environmental assessment protocols.

Properties

IUPAC Name |

2,6-dichloro-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDDPJIOJZZKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Cl)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the chlorination of hydroxylated benzoic acid precursors, followed by selective hydroxylation to introduce hydroxyl groups at specific positions. The process typically employs chlorinating agents such as phosphorus oxychloride or thionyl chloride, and hydroxylation reagents like oxidizing agents under controlled conditions.

Key Steps:

- Chlorination of 3,5-dihydroxybenzoic acid derivatives: Using chlorinating agents under reflux conditions to introduce chlorine atoms at the 2 and 6 positions.

- Selective hydroxylation: Employing oxidants such as hydrogen peroxide or potassium permanganate to hydroxylate the aromatic ring, ensuring hydroxyl groups are retained at the 3 and 5 positions.

Research Findings:

A patent discloses the chlorination of phenolic compounds with potassium chloride under high-temperature conditions, facilitated by catalysts like ferric chloride, to selectively chlorinate aromatic rings. The hydroxyl groups' presence influences the regioselectivity of chlorination, favoring substitution at the ortho and para positions.

Direct Carboxylation of Chlorinated Hydroxybenzenes

Method Overview:

This method involves the carboxylation of chlorinated hydroxylbenzenes, such as 2,6-dichlorophenol, via high-pressure carbon dioxide reactions in the presence of catalysts like potassium chloride.

Process Details:

- Preparation of chlorinated phenols: Chlorination of phenol derivatives at specific positions.

- High-pressure carboxylation: Using CO₂ under elevated pressures (around 1.2–1.5 MPa) and temperatures (130–150°C) with catalysts such as potassium chloride to introduce the carboxylic acid group at the desired position.

Example:

A patent describes the synthesis of 3,6-dichloro-2-hydroxybenzoic acid via high-pressure carboxylation of 2,5-dichlorophenol salts, with subsequent purification steps involving pH adjustments and steam distillation to recover unreacted phenol.

Data Table: Carboxylation Conditions

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 130–150°C | |

| Pressure | 1.35–1.45 MPa | |

| Catalyst | Potassium chloride, sodium bicarbonate | |

| Reaction Time | 3–4 hours | |

| Solvent | Absolute ethanol or organic solvents |

Sulfonation and Hydrolysis Routes

Method Overview:

An alternative route involves sulfonation of benzoic acid or phenolic compounds, followed by hydrolysis to yield the corresponding dihydroxybenzoic acids.

Process Details:

- Sulfonation: Reacting benzoic acid with oleum (fuming sulfuric acid) at elevated temperatures (~120°C) to introduce sulfonic groups.

- Hydrolysis: Treating the sulfonated product with alkali solutions (e.g., sodium hydroxide) to cleave sulfonic groups, forming the dihydroxybenzoic acid.

Research Findings:

A patent describes sulfonation of benzoic acid, followed by controlled hydrolysis and crystallization to obtain 3,5-dihydroxybenzoic acid with high purity and yield.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chlorination & hydroxylation | Regioselective chlorination, oxidation, and hydroxylation | High selectivity, well-established | Multiple steps, potential for side reactions |

| Carboxylation of chlorophenols | High-pressure CO₂ reaction with catalysts | Cost-effective, high yield | Requires high-pressure equipment |

| Sulfonation & hydrolysis | Sulfonation of benzoic acid derivatives, followed by hydrolysis | Simple, scalable, high purity | Use of corrosive reagents, longer processing time |

Notes and Considerations

- Reaction Conditions: Precise temperature, pressure, and catalyst selection are critical for selectivity and yield.

- Raw Material Purity: High purity of starting phenolic compounds ensures better product quality.

- Environmental Impact: Methods involving sulfonation and high-pressure carboxylation require careful handling of reagents and waste management.

- Yield Optimization: Recycling by-products such as 2,4-dihydroxybenzoic acid enhances raw material utilization.

Chemical Reactions Analysis

2,6-Dichloro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can lead to the formation of hydroxylated derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

2,6-Dichloro-3,5-dihydroxybenzoic acid has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. It exhibits potential as an antibacterial agent due to its ability to disrupt bacterial cell processes .

Anti-Parasitic Effects

Research indicates that this compound has anti-leishmanial activity by binding to iron ions, which prevents the release of iron from the parasite and inhibits protein synthesis through disulfide bond formation . This mechanism highlights its potential use in treating parasitic infections.

Cytotoxicity Studies

In vitro studies using cancer cell lines such as MCF-7 (breast cancer) have shown that the compound influences cell viability and apoptosis pathways. This suggests a potential role in cancer therapy .

Environmental Science

Microbial Degradation

The compound serves as a key intermediate in the microbial degradation pathway of 2,6-dichlorobenzamide (BAM) utilized by bacteria such as Aminobacter sp. MSH1. Its role in this pathway is significant for bioremediation efforts aimed at detoxifying environments contaminated with chlorinated compounds .

Metabolomic Studies

Recent studies have identified a correlation between levels of 2,6-Dichloro-3,5-dihydroxybenzoic acid and exposure to environmental pollutants such as perfluorooctane sulfonate (PFOS). This highlights its relevance in environmental health assessments and dietary studies linking it to high dietary fiber intake .

Dietary Associations

In dietary research, this compound has been identified as a marker for high dietary fiber intake. Its presence in plasma metabolites correlates with beneficial health effects associated with fiber-rich diets .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in metabolic profiling or its potential therapeutic applications.

Comparison with Similar Compounds

3,5-Dichloro-2,6-dihydroxybenzoic Acid

- Structure : Chlorines at positions 3 and 5; hydroxyls at 2 and 6 (isomeric to the target compound).

- Properties: Unlike the target compound, this isomer has hydroxyl groups para to each other, which may stabilize intramolecular hydrogen bonds.

2,6-Dihydroxybenzoic Acid (C₇H₆O₄)

- Properties: Known for chelating metal ions and antioxidant activity. Its lack of chlorine atoms increases water solubility compared to chlorinated derivatives.

- Key Difference : The absence of chlorine reduces molecular weight (154.12 g/mol vs. 223.01 g/mol for the target compound) and alters biodegradation behavior .

2-Methoxy-3,6-dichlorobenzoic Acid (C₈H₆Cl₂O₃)

- Structure : Methoxy group at position 2, chlorines at 3 and 5.

- Properties : Methoxy groups enhance lipophilicity (LogP ~2.5 estimated) compared to hydroxylated analogs. This compound is used as an herbicide intermediate .

- Key Difference : Methoxy substitution reduces hydrogen-bonding capacity, impacting solubility and environmental persistence.

Methyl 3,5-Dichloro-2,6-dimethoxybenzoate (C₁₀H₁₀Cl₂O₄)

- Structure : Ester form with methoxy groups at 2 and 6, chlorines at 3 and 5.

- Properties : The ester group and methoxy substituents render it highly lipophilic (molecular weight 265.09 g/mol). It is synthesized via esterification with reported yields up to 90% .

- Key Difference : Esterification and methoxy groups drastically reduce acidity (pKa ~5–6) compared to the target compound’s free carboxylic acid (pKa ~2–3).

Physicochemical Properties and Reactivity

Acidity and Solubility

- 2,6-Dichloro-3,5-dihydroxybenzoic Acid : The electron-withdrawing chlorine atoms increase acidity (predicted pKa1 ~1.5–2.0 for the carboxylic acid group). Hydroxyl groups at 3 and 5 may form intramolecular hydrogen bonds with chlorines, reducing water solubility.

- Comparison :

Thermal Stability

Bioremediation

- Target Compound: Intermediate in Aminobacter sp. MSH1’s degradation of BAM, a groundwater pollutant. Its catabolism involves hydroxylation and glutathione-dependent dehalogenation .

- Comparison :

Pharmaceutical Potential

- While caffeic acid (3,4-dihydroxybenzoic acid derivative) is known for antioxidant properties , the target compound’s chlorine substituents may limit bioavailability or introduce toxicity.

Biological Activity

2,6-Dichloro-3,5-dihydroxybenzoic acid (commonly referred to as 3,5-Dichloro-2,6-dihydroxybenzoic acid) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, mechanisms of action, and significant findings from recent research.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 223.01 g/mol

- Structure : The compound features two chlorine atoms and two hydroxyl groups on a benzoic acid framework, contributing to its biological activity.

3,5-Dichloro-2,6-dihydroxybenzoic acid exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

- Anti-parasitic Effects : The compound has demonstrated anti-leishmanial activity by binding iron ions, thereby preventing the release of iron from the parasite and inhibiting protein synthesis through disulfide bond formation .

- Neurogenic Potential : Recent studies have indicated that it may promote neurogenesis by activating neural precursor cells and enhancing their proliferation .

Antioxidant Properties

Research has evaluated the antioxidant capabilities of various hydroxybenzoic acids, including 3,5-Dichloro-2,6-dihydroxybenzoic acid. Although it was noted to have lower antioxidant potential compared to other compounds in its class, its dual hydroxyl groups contribute to some level of radical scavenging activity .

Cytotoxicity Studies

Cytotoxic effects were assessed using cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound was found to influence cell viability and apoptosis pathways at certain concentrations, indicating a potential role in cancer therapy .

Case Studies and Clinical Insights

- Metabolomic Studies : A significant correlation was found between 3,5-Dichloro-2,6-dihydroxybenzoic acid levels and exposure to perfluorooctane sulfonate (PFOS), suggesting its relevance in environmental health studies .

- Dietary Associations : In dietary studies, this compound has been identified as a marker for high dietary fiber intake, linking it to potential health benefits associated with fiber-rich diets .

Comparative Analysis of Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Chloro-2-hydroxybenzoic acid | 0.98 | Contains one chlorine atom and one hydroxyl group. |

| Methyl 3-chloro-2-hydroxybenzoate | 0.92 | Methyl ester derivative of chlorinated benzoic acid. |

| 3,5-Dichloro-4-hydroxybenzoic acid | 0.92 | Similar dichlorination pattern but different hydroxyl position. |

| 5-Chloro-2-hydroxybenzoic acid | 0.91 | Contains one chlorine atom; differs in substitution pattern. |

| 3,5-Dichloro-2-methoxybenzoic acid | 0.90 | Similar dichlorination but features a methoxy group instead of hydroxyls. |

This table illustrates the structural variations among related compounds that may influence their chemical properties and biological activities.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing 2,6-Dichloro-3,5-dihydroxybenzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and chlorine positions. Compare chemical shifts with analogous compounds like 3,5-Dichloro-4-hydroxybenzoic acid (δ 7.2–7.5 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Identify hydroxyl (3200–3500 cm), carboxylic acid (1700–1720 cm), and C-Cl (600–800 cm) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClO) and fragmentation patterns.

Q. What is a standard laboratory synthesis protocol for 2,6-Dichloro-3,5-dihydroxybenzoic acid?

- Methodological Answer :

- Step 1 : Start with 3,5-dihydroxybenzoic acid. Protect hydroxyl groups using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.

- Step 2 : Perform electrophilic chlorination at the 2- and 6-positions using Cl gas or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to control regioselectivity .

- Step 3 : Deprotect using acidic (HCl) or basic (KCO) conditions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting solubility data for 2,6-Dichloro-3,5-dihydroxybenzoic acid be resolved experimentally?

- Methodological Answer :

-

Controlled Measurements : Use standardized buffers (pH 4–8) and temperatures (20–40°C) to measure solubility. For example, Henry’s Law constants for structurally similar compounds (e.g., 3,5-dichloro-2-hydroxybenzoic acid: 1.3 × 10 M/atm) suggest pH-dependent solubility .

-

Analytical Validation : Cross-check with HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify dissolved concentrations.

Solvent/condition Reported Solubility (g/L) Source Water (pH 7) 12.5 ± 1.2 Ethanol 45.8 ± 2.5

Q. What strategies improve regioselectivity during chlorination of dihydroxybenzoic acid derivatives?

- Methodological Answer :

- Steric and Electronic Control : Use bulky protecting groups (e.g., TBS) to direct chlorination to less hindered positions.

- Catalytic Systems : Employ Lewis acids (FeCl) or iodine catalysts to enhance selectivity. For example, FeCl-mediated chlorination of 3,5-dihydroxybenzoic acid achieves >80% yield at the 2- and 6-positions .

- Kinetic Monitoring : Track reaction progress with TLC (R = 0.3 in ethyl acetate/hexane 1:1) to optimize reaction time and avoid over-chlorination.

Q. How do structural modifications influence the biological activity of 2,6-Dichloro-3,5-dihydroxybenzoic acid?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against salicylate-dependent enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or calorimetry. Fluorinated analogs (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) show enhanced binding affinity due to electronegative effects .

- Structure-Activity Relationship (SAR) : Modify hydroxyl groups (methylation, acetylation) and compare IC values. For example, methylation of 4-hydroxyl in 3,5-Dichloro-4-hydroxybenzoic acid reduces antibacterial activity by 50% .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized 2,6-Dichloro-3,5-dihydroxybenzoic acid sometimes show unexpected peaks?

- Methodological Answer :

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between byproducts (e.g., mono-chlorinated intermediates) and target compound.

- Dehalogenation Artifacts : Under basic conditions, Cl may hydrolyze to OH, producing 3,5-dihydroxybenzoic acid. Monitor pH during synthesis and purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.